N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a morpholin-4-ylsulfonyl group, and an oxopyridinyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c1-27-16-4-2-13(10-15(16)19)20-17(23)12-21-11-14(3-5-18(21)24)29(25,26)22-6-8-28-9-7-22/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPFALKVVYNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoamide Precursors
The 2-oxo-1,2-dihydropyridine scaffold is synthesized via cyclization of β-ketoamide derivatives under acidic conditions.
Representative Procedure :
- Dissolve ethyl acetoacetate (10 mmol) and urea (12 mmol) in ethanol.
- Add concentrated HCl (2 mL) and reflux at 80°C for 6 hours.
- Cool, precipitate with ice water, and filter to obtain 5-aminopyridin-2(1H)-one (yield: 68–72%).
Key Parameters :
- Solvent : Ethanol or acetic acid.
- Catalyst : HCl or p-toluenesulfonic acid.
- Yield Optimization : Excess urea improves cyclization efficiency.
Sulfonylation at Position 5
Preparation of Morpholine-4-Sulfonyl Chloride
Morpholine reacts with chlorosulfonic acid to generate the sulfonyl chloride intermediate:
$$
\text{Morpholine} + \text{ClSO₃H} \rightarrow \text{Morpholine-4-sulfonyl chloride} + \text{HCl}
$$
Reaction Conditions :
Sulfonylation of Pyridinone
The 5-aminopyridin-2(1H)-one undergoes sulfonylation with morpholine-4-sulfonyl chloride:
Procedure :
- Suspend 5-aminopyridin-2(1H)-one (5 mmol) in anhydrous DMF.
- Add morpholine-4-sulfonyl chloride (5.5 mmol) and triethylamine (6 mmol).
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Outcome :
Acetamide Coupling
Synthesis of 2-Chloro-N-(3-chloro-4-methoxyphenyl)Acetamide
3-Chloro-4-methoxyaniline reacts with chloroacetyl chloride to form the acetamide intermediate:
Procedure :
Nucleophilic Substitution with Pyridinone Intermediate
The chloroacetamide undergoes nucleophilic displacement with the sulfonylated pyridinone:
Optimized Conditions :
- Reagents : 5-(Morpholine-4-sulfonyl)pyridin-2(1H)-one (1 equiv), 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide (1.2 equiv).
- Base : Potassium carbonate (2 equiv), potassium iodide (0.1 equiv).
- Solvent : DMF at 70°C for 8 hours.
- Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
Results :
- Yield : 58–63%.
- Melting Point : 214–216°C.
- Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 6.98 (dd, J = 8.4, 2.8 Hz, 1H), 4.72 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.65–3.60 (m, 4H, morpholine), 3.10–3.06 (m, 4H, morpholine).
- HRMS : m/z calcd. for C₁₈H₂₀ClN₃O₆S [M+H]⁺: 442.0834; found: 442.0839.
Alternative Synthetic Routes
One-Pot Sulfonylation-Acetamide Coupling
A streamlined method combines sulfonylation and acetamide coupling in a single reactor:
- React 5-aminopyridin-2(1H)-one with morpholine-4-sulfonyl chloride and 3-chloro-4-methoxyaniline in DMF.
- Add EDC/HOBt as coupling agents.
- Stir at 50°C for 24 hours.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times:
Conditions :
Process Challenges and Solutions
Scalability and Industrial Considerations
Key Metrics :
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxopyridinyl group to a hydroxypyridinyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxypyridinyl derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of related structures can inhibit the growth of various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86.61% . The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways critical for cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial and fungal strains, comparable to established antibiotics like isoniazid and ciprofloxacin . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring and the morpholine moiety can enhance antimicrobial potency.
Pharmacokinetics and ADMET Profile
Understanding the pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of this compound is crucial for its development as a therapeutic agent. Studies indicate favorable absorption characteristics and moderate metabolic stability, which are essential for maintaining effective plasma concentrations in vivo .
Case Study 1: Anticancer Screening
In a recent study published in ACS Omega, a series of compounds similar to this compound were synthesized and screened for anticancer activity. The results highlighted that specific structural modifications led to enhanced efficacy against multiple cancer cell lines. The study utilized both experimental assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial effects of various derivatives of this compound against clinically relevant pathogens. The findings revealed that certain modifications significantly improved antibacterial activity while reducing cytotoxicity towards human cells. This balance is critical for developing safe therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the morpholin-4-ylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets.
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chloro and methoxy substitution on the phenyl ring.
- A morpholine moiety linked via a sulfonyl group.
- A dihydropyridine core that contributes to its biological properties.
The molecular formula is , with a molecular weight of 441.88 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. It also exhibits antifungal properties against Candida albicans and Aspergillus flavus .
- Anticancer Properties : Research indicates that this compound has cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-118). The IC50 values for these activities suggest a promising potential for therapeutic applications in oncology .
- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, which may contribute to its therapeutic efficacy in treating diseases such as cancer and metabolic disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives of dihydropyridine compounds, including this compound. The results indicated that this compound exhibited potent activity against MCF-7 cells with an IC50 value of approximately 27.3 μM, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial and fungal strains. The results showed high efficacy against gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimal yield?
- Methodology :
- Step 1 : Condensation of intermediates (e.g., chloroacetylated derivatives) with a morpholine sulfonyl-pyridone scaffold in DMF under basic conditions (e.g., K₂CO₃) at room temperature .
- Step 2 : Monitor reaction progress via TLC. Purify via column chromatography or recrystallization (e.g., using ethyl acetate/hexane) .
- Critical Conditions :
- Solvent polarity (DMF preferred for solubility of intermediates).
- Stoichiometric excess of chloroacetylated derivatives (1.5 mol) to drive reaction completion.
- Avoid elevated temperatures to prevent decomposition of the sulfonyl moiety .
Q. Which spectroscopic and chromatographic techniques are routinely employed for characterization?
- Key Techniques :
- ¹H/¹³C NMR : Identify acetamide protons (δ 7.6–7.7 ppm for aromatic NH), morpholine sulfonyl group (δ 3.3–3.5 ppm for CH₂), and pyridone carbonyl (δ 168–170 ppm) .
- X-ray Crystallography : Resolve conformational flexibility (e.g., dihedral angles between aryl and pyridone rings) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI/APCI(+) for [M+H]⁺ and [M+Na]⁺ adducts) .
Advanced Research Questions
Q. How can researchers address contradictions between crystallographic data and computational modeling predictions?
- Resolution Strategy :
- Compare experimental dihedral angles (e.g., 54.8°–77.5° for aryl-pyridone torsion ) with DFT-optimized geometries.
- Analyze hydrogen-bonding patterns (e.g., N–H⋯O dimers in crystal lattices) that may induce conformational variability .
- Use molecular dynamics simulations to assess thermodynamic stability of observed conformers.
Q. What strategies enhance biological activity of the morpholine sulfonyl moiety while maintaining metabolic stability?
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety to improve target binding .
- Replace morpholine with piperazine derivatives to modulate lipophilicity (logP) and reduce CYP450-mediated oxidation .
- Evaluation :
- Perform in vitro metabolic assays (e.g., liver microsomes) to assess stability.
- Use SAR studies to correlate substituent effects with activity (e.g., IC₅₀ in enzyme inhibition assays) .
Q. How can reaction conditions be optimized for scalability without compromising yield?
- Parameters to Test :
- Solvent : Replace DMF with THF or acetonitrile for easier post-reaction cleanup.
- Catalyst : Screen alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced reactivity in polar aprotic solvents).
- Temperature : Gradual heating (40–50°C) to reduce reaction time while avoiding side reactions .
- Monitoring : Use inline FTIR to track carbonyl intermediate formation in real-time.
Data Contradiction Analysis
Q. How should researchers interpret variability in crystallographic data across asymmetric units?
- Case Study : Three molecules in the asymmetric unit of a related acetamide derivative showed dihedral angle differences of up to 22.7° due to steric repulsion and hydrogen-bonding heterogeneity .
- Recommendations :
- Report averaged conformational data with standard deviations.
- Validate crystallographic findings with solution-state NMR to confirm dominant conformers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
